2,2'-Oxybis(n,n-diethylethanamine)

Descripción

The exact mass of the compound 2,2'-Oxybis(n,n-diethylethanamine) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137828. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2'-Oxybis(n,n-diethylethanamine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Oxybis(n,n-diethylethanamine) including the price, delivery time, and more detailed information at info@benchchem.com.

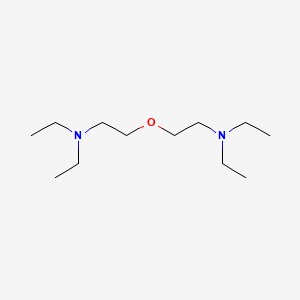

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-(diethylamino)ethoxy]-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2O/c1-5-13(6-2)9-11-15-12-10-14(7-3)8-4/h5-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELCWEWUZODSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300607 | |

| Record name | 2,2'-oxybis(n,n-diethylethanamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3030-43-1 | |

| Record name | 3030-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-oxybis(n,n-diethylethanamine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Chemical Properties of 2,2'-Oxybis(n,n-diethylethanamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxybis(n,n-diethylethanamine), with the CAS number 3030-43-1, is a tertiary amine containing an ether linkage. Its bifunctional nature, possessing both Lewis basic nitrogen atoms and a flexible ether backbone, suggests its potential utility in a variety of chemical applications, including catalysis and as a building block in organic synthesis. This technical guide provides a comprehensive overview of its known chemical and physical properties, proposed experimental protocols for its synthesis and characterization, and a discussion of its potential, though currently unverified, biological activity. It is important to note that experimentally determined data for this specific compound is limited in the public domain. Therefore, some of the presented data is based on computational predictions and analogies to similar compounds.

Chemical and Physical Properties

The fundamental identifying and physical properties of 2,2'-Oxybis(n,n-diethylethanamine) are summarized in the tables below. A significant portion of the available data is computationally predicted, highlighting the need for further experimental validation.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₈N₂O | [1][2] |

| Molecular Weight | 216.36 g/mol | [1][2] |

| CAS Number | 3030-43-1 | [2] |

| Predicted pKa | 10.05 ± 0.25 | [3] |

| Solubility | 50 g/L (at 25 °C) | [3] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Table 2: Computed Properties

| Property | Value | Source |

| Topological Polar Surface Area | 18.5 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 10 | [1] |

| LogP (predicted) | 1.8 | [1] |

Experimental Protocols

Due to the scarcity of published experimental work on 2,2'-Oxybis(n,n-diethylethanamine), this section provides a proposed synthetic protocol based on established chemical transformations for analogous compounds. Additionally, a general protocol for determining a key chemical property, the acid dissociation constant (pKa), is described.

Proposed Synthesis: Reductive Amination of 2,2'-Oxybisethanamine

A plausible route for the synthesis of 2,2'-Oxybis(n,n-diethylethanamine) is the reductive amination of 2,2'-oxybisethanamine with acetaldehyde. This method is analogous to the synthesis of the dimethyl derivative.

Reaction Scheme:

Figure 1: Proposed synthesis of 2,2'-Oxybis(n,n-diethylethanamine).

Methodology:

-

Reaction Setup: To a stirred solution of 2,2'-oxybisethanamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon), add acetaldehyde (4-5 equivalents).

-

Reductive Amination: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (2.2-2.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2,2'-Oxybis(n,n-diethylethanamine).

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that quantifies the basicity of the amine functional groups. A standard method for its determination is potentiometric titration.

Methodology:

-

Sample Preparation: Prepare a standard aqueous solution of 2,2'-Oxybis(n,n-diethylethanamine) of a known concentration (e.g., 0.1 M).

-

Titration: Calibrate a pH meter with standard buffer solutions. Place a known volume of the amine solution in a beaker and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. The pH at the half-equivalence point, where half of the amine has been protonated, is equal to the pKa. For a diamine, two equivalence points and thus two pKa values may be observed.

Potential Biological Activity: Phosphodiesterase Inhibition (Unverified)

One source has suggested that 2,2'-Oxybis(n,n-diethylethanamine) may act as a phosphodiesterase (PDE) inhibitor.[2] However, this claim is not widely substantiated in the scientific literature, and the same source incorrectly classifies the compound as a benzimidazole derivative. Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP, and their inhibition has therapeutic applications in various diseases.

Given the potential interest in this activity for drug development professionals, a general experimental workflow for assessing PDE inhibition is provided below.

Figure 2: General workflow for a phosphodiesterase inhibition assay.

Experimental Protocol: In Vitro Phosphodiesterase Activity Assay

-

Reagents and Materials: Purified phosphodiesterase enzyme isoform, cyclic nucleotide substrate (cAMP or cGMP), 5'-nucleotidase, a phosphate detection reagent (e.g., Malachite Green), and a multi-well plate reader.

-

Assay Procedure: a. In the wells of a microplate, add the PDE enzyme in a suitable assay buffer. b. Add various concentrations of 2,2'-Oxybis(n,n-diethylethanamine) (the test compound) and a known PDE inhibitor as a positive control. c. Initiate the reaction by adding the cyclic nucleotide substrate. d. Incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period. e. Stop the reaction. f. Add 5'-nucleotidase to convert the resulting AMP or GMP to adenosine/guanosine and inorganic phosphate. g. Add the phosphate detection reagent and measure the absorbance at the appropriate wavelength.

-

Data Analysis: The amount of phosphate produced is proportional to the PDE activity. The percentage of inhibition by the test compound is calculated relative to the control (no inhibitor). The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can then be determined from a dose-response curve.

Reactivity and Stability

While specific reactivity data for 2,2'-Oxybis(n,n-diethylethanamine) is not available, its structure suggests the following general reactivity profile:

-

Basicity: The presence of two tertiary amine groups makes it a Brønsted-Lowry base, readily reacting with acids to form ammonium salts.

-

Nucleophilicity: The lone pairs of electrons on the nitrogen atoms make it a nucleophile, capable of reacting with electrophiles.

-

Ether Linkage: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

-

Oxidation: Tertiary amines can be oxidized by strong oxidizing agents.

The compound is expected to be stable under standard storage conditions, though it may be sensitive to air and light over extended periods.

Conclusion

2,2'-Oxybis(n,n-diethylethanamine) is a chemical compound with potential applications stemming from its dual amine and ether functionalities. This guide has consolidated the available information on its chemical and physical properties, provided a plausible synthetic route and a standard analytical protocol, and discussed a potential but unconfirmed biological activity. A significant gap in the literature exists regarding experimentally determined properties and reactivity data for this specific molecule. Further research is warranted to fully characterize this compound and explore its potential applications in various scientific and industrial fields. Researchers and drug development professionals are encouraged to perform their own experimental validations of the properties and activities discussed herein.

References

An In-depth Technical Guide to the Synthesis of 2,2'-Oxybis(n,n-diethylethanamine)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2'-Oxybis(n,n-diethylethanamine), a tertiary amine with applications in catalysis and as a chemical intermediate. This document details several established synthetic methodologies, complete with experimental protocols and quantitative data to facilitate laboratory-scale preparation.

Core Synthesis Pathways

The synthesis of 2,2'-Oxybis(n,n-diethylethanamine) can be achieved through several strategic approaches. The most common methods include the Williamson ether synthesis, the direct amination of a dihaloether, and catalytic amination of diethylene glycol. Each pathway offers distinct advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Williamson Ether Synthesis from 2-(diethylamino)ethanol

This classical approach to ether synthesis is a two-step process. First, 2-(diethylamino)ethanol is converted to its corresponding alkoxide, which then reacts with a suitable ethylamine derivative bearing a leaving group. A common variation involves the initial chlorination of one equivalent of 2-(diethylamino)ethanol.

Reaction Scheme:

Step 1: Chlorination (C₂H₅)₂NCH₂CH₂OH + SOCl₂ → (C₂H₅)₂NCH₂CH₂Cl·HCl + SO₂ + HCl

Step 2: Etherification (C₂H₅)₂NCH₂CH₂OH + Na → (C₂H₅)₂NCH₂CH₂ONa + ½ H₂ (C₂H₅)₂NCH₂CH₂Cl·HCl + (C₂H₅)₂NCH₂CH₂ONa → ((C₂H₅)₂NCH₂CH₂)₂O + NaCl + (C₂H₅)₂NCH₂CH₂OH

Experimental Protocol (Analogous to Dimethyl Synthesis)

This protocol is adapted from the synthesis of the dimethyl analog.[1]

Step 1: Synthesis of 2-diethylaminoethyl chloride hydrochloride

-

To a 250 mL three-necked flask equipped with a dropping funnel and a stirrer, add 77.5 g (0.65 mol) of thionyl chloride.

-

Cool the flask to 10°C in an ice bath.

-

Slowly add 58.6 g (0.5 mol) of 2-(diethylamino)ethanol dropwise over 30 minutes, maintaining the temperature at 10°C.

-

After the addition is complete, raise the temperature to 30°C and stir for 2 hours.

-

Remove the excess thionyl chloride and dissolved gases by rotary evaporation at room temperature under reduced pressure (10 kPa).

-

Dry the resulting solid precipitate at 70°C to a constant weight to obtain 2-diethylaminoethyl chloride hydrochloride.

Step 2: Synthesis of Sodium 2-(diethylamino)ethoxide

-

In a 500 mL three-necked flask, place 175.8 g (1.5 mol) of 2-(diethylamino)ethanol.

-

Carefully add 24.2 g (1.05 mol) of sodium metal in small portions. The reaction is exothermic and will cause the mixture to reflux.

-

After the sodium has completely reacted (approximately 30 minutes of reflux), cool the resulting sodium alkoxide solution to 60°C.

Step 3: Etherification

-

Slowly add the entire quantity of 2-diethylaminoethyl chloride hydrochloride prepared in Step 1 to the sodium 2-(diethylamino)ethoxide solution from Step 2, maintaining the temperature at 60°C.

-

After the addition is complete, add a phase transfer catalyst such as 2 g of tetrabutylammonium bromide.

-

Stir the reaction mixture at 60°C for 4 hours.

-

Cool the mixture and filter to remove the precipitated sodium chloride.

-

The filtrate is the crude 2,2'-Oxybis(n,n-diethylethanamine).

Purification:

The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data (Analogous to Dimethyl Synthesis)

| Parameter | Value | Reference |

| Yield | 58-78% | [1] |

| Purity | >99% | [1] |

Caption: Williamson Ether Synthesis Pathway

Direct Amination of Bis(2-chloroethyl) ether

This method involves the direct nucleophilic substitution of the chlorine atoms in bis(2-chloroethyl) ether with diethylamine. This is a more direct, one-pot synthesis compared to the Williamson ether synthesis.

Reaction Scheme:

O(CH₂CH₂Cl)₂ + 2 (C₂H₅)₂NH → ((C₂H₅)₂NCH₂CH₂)₂O + 2 HCl

An excess of diethylamine is typically used to act as both the nucleophile and the base to neutralize the hydrochloric acid formed during the reaction.

Experimental Protocol (Analogous to Dimethyl Synthesis)

This protocol is based on a similar reaction with dimethylamine which affords a 66% yield.[2]

-

In a suitable pressure reactor, dissolve bis(2-chloroethyl) ether in an excess of diethylamine. The molar ratio of diethylamine to bis(2-chloroethyl) ether should be at least 2:1, with a larger excess being preferable to drive the reaction to completion and neutralize the HCl produced.

-

Seal the reactor and heat the mixture with stirring. The reaction temperature and time will need to be optimized, but temperatures in the range of 100-150°C for several hours are a typical starting point.

-

After the reaction is complete, cool the reactor to room temperature.

-

The reaction mixture will contain the desired product and diethylamine hydrochloride.

-

Add an aqueous solution of a strong base, such as sodium hydroxide, to liberate the free amine product from its hydrochloride salt.

-

Separate the organic layer.

-

Wash the organic layer with water to remove any remaining salts.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter off the drying agent.

-

The crude product can be purified by fractional distillation under reduced pressure.

Quantitative Data (Analogous to Dimethyl Synthesis)

| Parameter | Value | Reference |

| Yield | ~66% | [2] |

Caption: Direct Amination Pathway

Catalytic Amination of Diethylene Glycol with Diethylamine

This pathway represents a more atom-economical and potentially greener route, starting from readily available diethylene glycol and diethylamine. The reaction is carried out over a hydrogenation/dehydrogenation catalyst.

Reaction Scheme:

HOCH₂CH₂OCH₂CH₂OH + 2 (C₂H₅)₂NH --(Catalyst, H₂)--> ((C₂H₅)₂NCH₂CH₂)₂O + 2 H₂O

Experimental Protocol (Analogous to Dimethyl Synthesis)

This protocol is based on the synthesis of the dimethyl analog using a copper-based catalyst.[2][3]

-

Charge a high-pressure autoclave with diethylene glycol, diethylamine, and a suitable copper-based catalyst (e.g., Raney copper or copper chromite). A typical molar ratio would be 3-4 moles of diethylamine per mole of diethylene glycol.[3]

-

Pressurize the reactor with hydrogen.

-

Heat the mixture to a temperature in the range of 150-300°C, with 200-250°C being a preferred range.[3]

-

Maintain the reaction at this temperature with vigorous stirring for a specified period, which may range from several hours to a full day, depending on the catalyst activity and reaction scale.

-

After the reaction, cool the autoclave, vent the excess pressure, and discharge the contents.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate can be subjected to fractional distillation to separate the product from unreacted starting materials and any byproducts.

Quantitative Data (Analogous to Dimethyl Synthesis)

| Parameter | Value | Reference |

| Temperature | 150-300°C | [3] |

| Catalyst | Copper-based | [3] |

| Diethylamine:Diethylene Glycol Ratio | 3-4 : 1 (molar) | [3] |

Caption: Catalytic Amination Pathway

Summary of Synthesis Pathways

The choice of synthesis pathway for 2,2'-Oxybis(n,n-diethylethanamine) will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the equipment available. The Williamson ether synthesis is a versatile and well-understood method suitable for laboratory scale, while the direct and catalytic amination routes may be more amenable to industrial-scale production due to their more direct nature and potentially lower waste generation. The quantitative data provided, although largely based on analogous syntheses of the dimethyl derivative, offers a solid foundation for the development and optimization of these processes for the target molecule.

References

- 1. CN102786427B - Synthetic method of bis-(2-dimethylaminoethyl)ether - Google Patents [patents.google.com]

- 2. US4940818A - Process on the preparation of 2,2'-oxybis(N,N-dimethyl-ethanamine) - Google Patents [patents.google.com]

- 3. JPS59134754A - Preparation of bis(2-(n,n-dimethylamino)ethyl)ether - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Oxybis(n,n-diethylethanamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Oxybis(n,n-diethylethanamine), a tertiary amine with a flexible ether linkage, presents a molecule of interest for various chemical applications. Its structural properties, particularly its conformational flexibility, are crucial for understanding its reactivity, binding characteristics, and potential applications. This guide provides a summary of the available computed data on its molecular structure and outlines the key experimental and computational methodologies that would be employed for a comprehensive conformational analysis. Due to a lack of publicly available experimental structural data, this document focuses on the established techniques for such characterization.

Molecular Identity and Computed Properties

2,2'-Oxybis(n,n-diethylethanamine) is a symmetrical molecule with the chemical formula C12H28N2O.[1][2] It features two diethylamino groups linked by a diethyl ether backbone. The presence of multiple single bonds allows for a high degree of rotational freedom, leading to a complex conformational landscape.

Table 1: Computed Molecular Properties of 2,2'-Oxybis(n,n-diethylethanamine)

| Property | Value | Source |

| Molecular Formula | C12H28N2O | PubChem[1] |

| Molecular Weight | 216.37 g/mol | PubChem[1] |

| IUPAC Name | 2-[2-(diethylamino)ethoxy]-N,N-diethylethanamine | PubChem[1] |

| CAS Number | 3030-43-1 | PubChem[1] |

| Rotatable Bond Count | 10 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 3 | Guidechem[2] |

| Topological Polar Surface Area | 15.7 Ų | Guidechem[2] |

| XLogP3-AA | 1.6 | PubChem[1] |

Methodologies for Structural and Conformational Analysis

A thorough understanding of the three-dimensional structure and conformational preferences of 2,2'-Oxybis(n,n-diethylethanamine) would require a combination of experimental and computational techniques.

2.1.1. X-ray Crystallography

-

Objective: To determine the precise solid-state structure, including bond lengths, bond angles, and dihedral angles.

-

Methodology:

-

Crystallization: Single crystals of 2,2'-Oxybis(n,n-diethylethanamine) or a suitable salt would be grown. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: A suitable single crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to reduce thermal motion and irradiated with a monochromatic X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the molecule. From this map, the positions of the atoms are determined and refined to yield a final crystal structure.

-

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the solution-state conformation and dynamics of the molecule.

-

Methodology:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

-

1D NMR (¹H and ¹³C): Standard proton and carbon NMR spectra provide information about the chemical environment of the nuclei, which is influenced by the molecular conformation.

-

2D NMR (COSY, HSQC, HMBC, NOESY/ROESY):

-

COSY (Correlation Spectroscopy) identifies proton-proton spin couplings through bonds.

-

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate proton and carbon signals, aiding in the assignment of the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for conformational analysis as they identify protons that are close in space, regardless of whether they are connected by bonds. The intensity of the cross-peaks is related to the distance between the protons, providing constraints for building a 3D model of the predominant solution conformation.

-

-

Variable Temperature NMR: By acquiring spectra at different temperatures, it is possible to study the conformational dynamics and potentially estimate the energy barriers between different conformers.

-

-

Objective: To explore the potential energy surface of the molecule, identify stable conformers, and predict their relative energies and populations.

-

Methodology:

-

Conformational Search: A systematic or stochastic search of the conformational space is performed to identify low-energy conformers. This can be achieved using methods like molecular mechanics (e.g., with force fields like MMFF or AMBER) or more rigorous quantum mechanical methods.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)). Frequency calculations are then performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

-

Population Analysis: The relative energies of the conformers are used to calculate their expected populations at a given temperature using the Boltzmann distribution.

-

Prediction of Spectroscopic Parameters: The optimized geometries can be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model.

-

Visualizations of Methodological Workflows

The following diagrams illustrate the logical flow of the described methodologies for characterizing the molecular structure and conformation of 2,2'-Oxybis(n,n-diethylethanamine).

Conclusion

While there is a notable absence of detailed, publicly available experimental data on the molecular structure and conformation of 2,2'-Oxybis(n,n-diethylethanamine), this guide outlines the standard and robust methodologies that are essential for such a characterization. A combined approach, leveraging the strengths of X-ray crystallography for solid-state structure, NMR spectroscopy for solution-state conformation, and computational chemistry for a detailed understanding of the potential energy landscape, would be necessary to provide a comprehensive picture of this flexible molecule. Such studies would be invaluable for researchers and professionals in drug development and materials science who wish to utilize this compound in their applications.

References

Pharmacological profile and biological activity of 2,2'-Oxybis(n,n-diethylethanamine)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile and biological activity of 2,2'-Oxybis(n,n-diethylethanamine) (CAS No: 3030-43-1). The document collates available data on its chemical properties, purported biological activities, and toxicological information for related compounds. It also presents a generalized experimental protocol relevant to its claimed anti-allergic effects and visualizes a potential signaling pathway and an experimental workflow. A notable discrepancy in the chemical classification of this compound is also addressed.

Chemical and Physical Properties

2,2'-Oxybis(n,n-diethylethanamine) is a tertiary amine and an ether. While some commercial suppliers describe it as a benzimidazole derivative, its chemical structure, confirmed by its IUPAC name and SMILES notation, does not contain a benzimidazole moiety.[1][2] This suggests a likely misclassification in some product descriptions.

Table 1: Physicochemical Properties of 2,2'-Oxybis(n,n-diethylethanamine)

| Property | Value | Source |

| CAS Number | 3030-43-1 | [1][2] |

| Molecular Formula | C12H28N2O | [1][2] |

| Molecular Weight | 216.36 g/mol | [1] |

| IUPAC Name | 2-[2-(diethylamino)ethoxy]-N,N-diethylethanamine | [2] |

| SMILES | CCN(CC)CCOCCN(CC)CC | [1] |

| pKa (Predicted) | 10.05 ± 0.25 | [3] |

| Solubility in Water | 50 g/L at 25 °C | [3] |

Pharmacological Profile and Biological Activity

Information on the specific pharmacological profile of 2,2'-Oxybis(n,n-diethylethanamine) is limited in peer-reviewed literature. The primary source of information regarding its biological activity comes from a commercial supplier, which claims the following activities.[1][4]

Phosphodiesterase Inhibition

2,2'-Oxybis(n,n-diethylethanamine) is reported to be an inhibitor of phosphodiesterases (PDEs).[1][4] PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Inhibition of PDEs leads to an increase in the intracellular concentrations of these cyclic nucleotides, which can have a wide range of physiological effects. However, quantitative data such as IC50 values and the specific PDE isoforms inhibited by this compound are not publicly available.

Cardiac Effects

The compound has been shown to be effective in the treatment of cardiac disorders.[1][4] This activity is likely related to its PDE inhibitory action, as PDE inhibitors are a known class of drugs used in the management of heart failure. By increasing cAMP levels in cardiac myocytes, PDE inhibitors can enhance cardiac contractility (inotropic effect). Without specific experimental data on cardiac electrophysiology or contractility, the precise cardiac effects of this compound remain speculative.

Anti-Allergic Activity

2,2'-Oxybis(n,n-diethylethanamine) is also reported to have anti-allergic properties.[1][4] This effect could be mediated through the stabilization of mast cells, which would be consistent with an increase in intracellular cAMP, a known mechanism for inhibiting mast cell degranulation and the release of histamine and other inflammatory mediators.

Toxicology

Table 2: Acute Toxicity of 2,2'-Oxybis(N,N-dimethylethanamine)

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 1070 mg/kg | |

| LC50 | - | Inhalation (4h) | 11 mg/l (vapor) | |

| LD50 | - | Dermal | 300 mg/kg |

For comparison, the parent compound, 2,2'-Oxybis(ethanol) (Diethylene glycol, DEG), has a low acute toxicity profile with an oral LD50 in rats of 15600 mg/kg.[5]

Experimental Protocols

Detailed experimental protocols for studies involving 2,2'-Oxybis(n,n-diethylethanamine) are not published. However, a general protocol for a mast cell stabilization assay, which would be used to investigate its anti-allergic activity, is provided below.

Mast Cell Stabilization Assay

This assay evaluates the ability of a test compound to inhibit the degranulation of mast cells and the release of inflammatory mediators.[6]

Materials:

-

Rat basophilic leukemia (RBL-2H3) cells

-

RPMI buffer

-

Compound 48/80 (mast cell degranulator) or specific antigen for sensitized cells

-

Test compound (2,2'-Oxybis(n,n-diethylethanamine))

-

Disodium cromoglycate (positive control)

-

Neutral red or toluidine blue stain

Procedure:

-

Culture RBL-2H3 cells in appropriate media.

-

Divide cells into groups: control, positive control (Disodium cromoglycate), and test compound groups at various concentrations.

-

Pre-incubate the cells with the test compound or controls for a specified period.

-

Induce degranulation by adding a secretagogue like compound 48/80.

-

After incubation, centrifuge the cell suspension to separate the supernatant and cell pellet.

-

The supernatant can be used to quantify the release of mediators like histamine or β-hexosaminidase.

-

The cell pellet can be stained (e.g., with toluidine blue) to microscopically observe the percentage of degranulated versus granulated mast cells.

-

Calculate the percentage inhibition of degranulation for the test compound compared to the control group.

Visualizations

Putative Signaling Pathway

The following diagram illustrates the potential signaling pathway modulated by 2,2'-Oxybis(n,n-diethylethanamine) based on its claimed phosphodiesterase inhibitory activity.

Caption: Putative signaling pathway of 2,2'-Oxybis(n,n-diethylethanamine).

Experimental Workflow

The diagram below outlines a general workflow for evaluating the in vitro anti-allergic activity of 2,2'-Oxybis(n,n-diethylethanamine).

Caption: General workflow for in vitro anti-allergic activity assessment.

Conclusion

2,2'-Oxybis(n,n-diethylethanamine) is a compound with purported pharmacological activities, including phosphodiesterase inhibition, and potential applications in cardiac and allergic disorders. However, there is a significant lack of publicly available, peer-reviewed data to substantiate these claims and to provide a detailed understanding of its mechanism of action, potency, and safety profile. Furthermore, the classification of this molecule as a benzimidazole derivative by some suppliers is inconsistent with its known chemical structure. Further research is required to validate the claimed biological activities and to establish a comprehensive pharmacological and toxicological profile for this compound.

References

- 1. 2,2'-Oxybis(N,N-diethylethanamine) | 3030-43-1 | DAA03043 [biosynth.com]

- 2. 2,2'-Oxybis(N,N-diethylethanamine) | C12H28N2O | CID 283323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]

Spectroscopic Analysis of 2,2'-Oxybis(n,n-diethylethanamine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the tertiary amine 2,2'-Oxybis(n,n-diethylethanamine), also known as bis(2-(diethylamino)ethyl) ether. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on its chemical structure and data from analogous compounds. It also outlines detailed, generalized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a liquid amine sample.

Chemical Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2,2'-Oxybis(n,n-diethylethanamine). These predictions are based on established chemical shift and absorption frequency ranges for similar functional groups.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| a | ~1.0 | Triplet | 12H |

| b | ~2.5 | Quartet | 8H |

| c | ~2.6 | Triplet | 4H |

| d | ~3.5 | Triplet | 4H |

Structure for ¹H NMR assignment: (CH₃CH₂)₂N-CH₂CH₂-O-CH₂CH₂-N(CH₂CH₃)₂ a b c d

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| 1 | ~12 |

| 2 | ~48 |

| 3 | ~52 |

| 4 | ~70 |

Structure for ¹³C NMR assignment: (C¹H₃C²H₂)₂N-C³H₂C⁴H₂-O-C⁴H₂C³H₂-N(C²H₃C¹H₃)₂

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Bond Vibration |

| C-H (alkane) | 2850-2970 | Stretch |

| C-O (ether) | 1070-1150 | Stretch |

| C-N (amine) | 1020-1250 | Stretch |

Predicted Mass Spectrometry (MS) Data

For the mass spectrum acquired via electron ionization (EI), the following fragments are predicted.

| m/z | Predicted Fragment |

| 216 | [M]⁺ (Molecular Ion) |

| 201 | [M - CH₃]⁺ |

| 187 | [M - C₂H₅]⁺ |

| 144 | [M - N(C₂H₅)₂]⁺ |

| 116 | [CH₂CH₂OCH₂CH₂N(C₂H₅)₂]⁺ |

| 86 | [CH₂=N(C₂H₅)₂]⁺ (likely base peak) |

| 72 | [N(C₂H₅)₂]⁺ |

Experimental Protocols

The following sections detail generalized procedures for acquiring spectroscopic data for a liquid amine like 2,2'-Oxybis(n,n-diethylethanamine).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the liquid amine sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

The height of the solution in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field homogeneity is optimized to ensure sharp spectral lines. This can be done manually or automatically.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal intensity.

-

Acquisition: A standard pulse program is used to acquire the spectrum. For ¹H NMR, a single scan may be sufficient, while ¹³C NMR will likely require multiple scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to generate the spectrum.

-

The spectrum is then phased, baseline corrected, and referenced (e.g., to the residual solvent peak or an internal standard like TMS).

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a single drop of the liquid amine onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

-

Instrument Setup:

-

Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structure elucidation.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

The liquid amine sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in a high vacuum environment.

-

-

Ionization:

-

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

-

-

Data Analysis:

-

The mass spectrum is analyzed to identify the molecular ion peak and to interpret the fragmentation pattern. The "nitrogen rule" can be applied, which states that a molecule with an even number of nitrogen atoms will have an even molecular weight.[7] Alpha-cleavage is a common fragmentation pathway for amines, where the bond adjacent to the nitrogen atom is broken.[7][8]

-

Visualizations

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a liquid sample.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 2,2'-Oxybis(n,n-diethylethanamine) in EI-MS.

References

- 1. 2,2'-Oxybis(N,N-diethylethanamine) | C12H28N2O | CID 283323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. pharmafocuseurope.com [pharmafocuseurope.com]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

Solubility characteristics of 2,2'-Oxybis(n,n-diethylethanamine) in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,2'-Oxybis(n,n-diethylethanamine) (CAS No: 3030-43-1). Due to a notable lack of quantitative solubility data in the public domain for organic solvents, this document consolidates the available information, discusses the theoretical solubility based on the compound's molecular structure, and presents a detailed experimental protocol for its determination. This guide is intended to serve as a foundational resource for professionals in research and drug development who utilize or intend to utilize this compound.

Introduction

2,2'-Oxybis(n,n-diethylethanamine) is a tertiary amine featuring a central ether linkage. Its molecular structure, with two diethylamino groups, imparts properties that make it a subject of interest as a ligand, catalyst, and intermediate in organic synthesis. A thorough understanding of its solubility in various solvents is critical for its effective application in reaction chemistry, purification processes, and formulation development.

This document addresses the current gap in publicly available, quantitative solubility data for 2,2'-Oxybis(n,n-diethylethanamine) in common organic solvents. While its solubility in water has been reported, data for other solvent systems is scarce. This guide therefore provides both the known data and a robust theoretical and practical framework for researchers to determine solubility in their specific systems.

Chemical and Physical Properties

A summary of the key physicochemical properties of 2,2'-Oxybis(n,n-diethylethanamine) is provided below.

| Property | Value | Reference |

| CAS Number | 3030-43-1 | [1][2] |

| Molecular Formula | C12H28N2O | [1][2] |

| Molecular Weight | 216.36 g/mol | [2] |

| Appearance | Liquid | |

| pKa (Predicted) | 10.05 ± 0.25 | [1] |

Solubility Characteristics

An extensive literature search reveals a significant lack of published quantitative solubility data for 2,2'-Oxybis(n,n-diethylethanamine) in most common organic solvents. The only available quantitative value is for its solubility in water.

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Reference |

| Water | 25 | 50 g/L | ~0.231 | [1] |

In the absence of extensive empirical data, the solubility of 2,2'-Oxybis(n,n-diethylethanamine) can be predicted based on its molecular structure and the principle of "like dissolves like."

-

Polar Solvents: The molecule possesses polar characteristics due to the nitrogen atoms and the central ether oxygen, which can act as hydrogen bond acceptors. This explains its moderate solubility in water.[1] It is expected to be miscible with polar organic solvents such as ethanol, methanol, and acetone.

-

Nonpolar Solvents: The twelve carbon atoms in the ethyl groups contribute to significant nonpolar character. Therefore, it is predicted to be soluble in many nonpolar organic solvents like toluene, hexane, and diethyl ether.

-

Aqueous Acidic Solutions: As a tertiary amine, 2,2'-Oxybis(n,n-diethylethanamine) is a weak base. It will react with acids to form the corresponding ammonium salt. This protonated form is ionic and will exhibit significantly higher solubility in aqueous solutions than the neutral compound. This property is a common characteristic of amines.

Experimental Protocol for Solubility Determination

The following section outlines a detailed gravimetric method, often referred to as the "shake-flask method," for the quantitative determination of the solubility of 2,2'-Oxybis(n,n-diethylethanamine). This method is reliable for generating equilibrium solubility data.

An excess amount of the solute (2,2'-Oxybis(n,n-diethylethanamine)) is mixed with the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached, creating a saturated solution. The undissolved solute is then removed by filtration, and the concentration of the solute in the clear, saturated filtrate is determined gravimetrically.

-

2,2'-Oxybis(n,n-diethylethanamine) (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps (e.g., 20 mL)

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed glass evaporating dishes or beakers

-

Vacuum oven or convection oven

-

Preparation: Add an excess amount of 2,2'-Oxybis(n,n-diethylethanamine) to a series of glass vials. The excess should be clearly visible to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments where concentration is measured at different time points until it becomes constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 12 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid temperature changes that could affect solubility, the syringe can be pre-warmed to the experimental temperature. Attach a syringe filter to the syringe and discard the first portion of the liquid to saturate the filter material.

-

Gravimetric Analysis: Dispense a precise volume of the filtrate into a pre-weighed, dry evaporating dish. Record the total weight.

-

Solvent Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. For volatile organic solvents, a vacuum oven at a moderate temperature is recommended.

-

Final Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility is calculated using the following formula: Solubility (g/L) = [(Mass of dish + residue) - (Mass of empty dish)] / Volume of filtrate (L)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining solubility.

Conclusion

While there is a clear need for more comprehensive, publicly available data on the solubility of 2,2'-Oxybis(n,n-diethylethanamine) in a range of organic solvents, its fundamental properties allow for a reasoned estimation of its solubility behavior. The moderate water solubility is quantitatively established, and its basic nature predicts high solubility in acidic aqueous media. For applications requiring precise solubility values in specific organic systems, the detailed experimental protocol provided in this guide offers a reliable methodology for their determination. It is hoped that this document will serve as a valuable resource for researchers and facilitate the effective use of this versatile compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of 2,2'-Oxybis(n,n-diethylethanamine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermodynamic properties of 2,2'-Oxybis(n,n-diethylethanamine) (CAS No: 3030-43-1), a compound of interest in various chemical and pharmaceutical applications. Due to a notable absence of experimentally determined thermodynamic data in publicly accessible literature, this document focuses on providing detailed, generalized experimental protocols for the determination of key thermodynamic parameters such as enthalpy of formation, heat capacity, and vapor pressure. These methodologies are presented to guide researchers in generating the necessary data for this compound. Additionally, this guide includes a summary of the limited available physicochemical properties and visualizations of the experimental workflows.

Introduction

2,2'-Oxybis(n,n-diethylethanamine) is a tertiary amine with potential applications in various fields, including as a catalyst, ligand in coordination chemistry, and as an intermediate in organic synthesis. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, reaction modeling, and for predicting its behavior under different conditions. However, a comprehensive search of scientific databases and literature reveals a significant gap in the availability of experimental data for its core thermodynamic properties.

This guide aims to bridge this gap by providing a foundational framework for the experimental determination of these properties. The subsequent sections detail the standard methodologies that can be employed to measure the enthalpy of formation, heat capacity, and vapor pressure of liquid amines like 2,2'-Oxybis(n,n-diethylethanamine).

Physicochemical and Predicted Properties

While experimental thermodynamic data is scarce, some basic physicochemical and predicted properties have been identified. These are summarized in the table below. It is critical to note that apart from the molecular formula and weight, the pKa value is a predicted property and should be used with an understanding of its computational origin.

Table 1: Summary of Known and Predicted Properties of 2,2'-Oxybis(n,n-diethylethanamine)

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₈N₂O | PubChem[1] |

| Molecular Weight | 216.37 g/mol | PubChem[1] |

| CAS Number | 3030-43-1 | PubChem[1] |

| Predicted pKa | 10.05 ± 0.25 | Guidechem[2] |

| Solubility in Water | 50 g/L (at 25 °C) | Guidechem[2] |

Experimental Protocols for Thermodynamic Property Determination

The following sections outline the detailed experimental methodologies that can be used to determine the key thermodynamic properties of 2,2'-Oxybis(n,n-diethylethanamine).

Determination of the Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) of an organic compound is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of high-purity 2,2'-Oxybis(n,n-diethylethanamine) is placed in a crucible within the bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Calorimeter Setup: The bomb is sealed, pressurized with an excess of pure oxygen (typically around 30 atm), and placed in a well-insulated water jacket of known heat capacity.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water jacket is monitored with a high-precision thermometer before, during, and after the combustion reaction.

-

Calculation of Enthalpy of Combustion: The heat released by the combustion reaction is calculated from the temperature rise of the calorimeter system and its heat capacity. Corrections are made for the heat of ignition and the formation of nitric acid from the nitrogen in the sample and any nitrogen in the residual air.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law. The balanced combustion reaction for 2,2'-Oxybis(n,n-diethylethanamine) is: C₁₂H₂₈N₂O(l) + 19.5 O₂(g) → 12 CO₂(g) + 14 H₂O(l) + N₂(g) The enthalpy of formation is calculated using the known standard enthalpies of formation for CO₂ and H₂O.

Determination of Liquid Heat Capacity by Differential Scanning Calorimetry (DSC)

The isobaric heat capacity (Cp) of liquid 2,2'-Oxybis(n,n-diethylethanamine) can be measured as a function of temperature using a Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of the liquid amine is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and heat capacities (e.g., indium and sapphire).

-

Measurement Protocol: The measurement is typically performed using a three-step method:

-

Baseline: An empty sample and reference pan are run through the desired temperature program (e.g., heating from 298 K to 400 K at a constant rate of 10 K/min) to obtain the baseline heat flow.

-

Sapphire Standard: A sapphire standard of known mass is run under the identical temperature program to determine the heat capacity response of the instrument.

-

Sample Measurement: The sample pan is run under the same temperature program.

-

-

Calculation of Heat Capacity: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline, taking into account the respective masses.

Determination of Vapor Pressure by the Static or Dynamic Method

The vapor pressure of 2,2'-Oxybis(n,n-diethylethanamine) can be determined using several methods, with the static method being a common choice.

Methodology (Static Method):

-

Apparatus: A thermostatted vessel connected to a pressure transducer and a vacuum system is used. The sample is placed in the vessel.

-

Degassing: The sample is thoroughly degassed to remove any dissolved volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.

-

Equilibration and Measurement: The vessel is immersed in a constant-temperature bath. The system is allowed to reach thermal and phase equilibrium, at which point the pressure measured by the transducer is the vapor pressure of the substance at that temperature.

-

Temperature Dependence: The measurement is repeated at various temperatures to obtain the vapor pressure as a function of temperature.

-

Data Analysis: The Clausius-Clapeyron equation can be used to model the temperature dependence of the vapor pressure and to derive the enthalpy of vaporization (ΔvapH).

Mandatory Visualizations

The following diagrams illustrate the generalized experimental workflows for determining the thermodynamic properties discussed.

Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.

Caption: Workflow for Determining Heat Capacity using Differential Scanning Calorimetry.

Caption: Workflow for Vapor Pressure Measurement using the Static Method.

Conclusion

This technical guide underscores the current lack of available experimental data on the thermodynamic properties of 2,2'-Oxybis(n,n-diethylethanamine). To address this, we have provided detailed, standard experimental protocols for the determination of its enthalpy of formation, heat capacity, and vapor pressure. The inclusion of these methodologies and illustrative workflows is intended to empower researchers, scientists, and drug development professionals to generate the necessary data to support their work with this compound. The accurate determination of these fundamental properties is essential for advancing the scientific and industrial applications of 2,2'-Oxybis(n,n-diethylethanamine).

References

Application Notes and Protocols for 2,2'-Oxybis(n,n-diethylethanamine) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2,2'-Oxybis(n,n-diethylethanamine) in various organic synthesis protocols. While its primary industrial use is in polymerization, its structural features suggest its utility as a bidentate ligand in cross-coupling reactions and as a sterically hindered base. This document offers detailed experimental protocols for its synthesis and for its application in key synthetic transformations relevant to drug discovery and development.

Synthesis of 2,2'-Oxybis(n,n-diethylethanamine)

A common method for the synthesis of 2,2'-Oxybis(n,n-diethylethanamine) involves the reaction of bis(2-aminoethyl) ether with formaldehyde and hydrogen in the presence of a hydrogenation catalyst. This process, adapted from the synthesis of its dimethyl analog, allows for the efficient production of the target compound.

Experimental Protocol: Reductive Amination of Bis(2-aminoethyl) ether

This protocol outlines the synthesis of 2,2'-Oxybis(n,n-diethylethanamine) via a reductive amination procedure.

Materials:

-

Bis(2-aminoethyl) ether

-

Formaldehyde (37% solution in water)

-

Hydrogen gas

-

Palladium on carbon (Pd/C, 5-10%) or other suitable hydrogenation catalyst (e.g., Raney Nickel)

-

Methanol or Ethanol

-

Diatomaceous earth (optional, for filtration)

-

Standard glassware for catalytic hydrogenation (e.g., Parr hydrogenator or a flask with a balloon)

Procedure:

-

Reaction Setup: In a suitable pressure reactor or a round-bottom flask, dissolve bis(2-aminoethyl) ether (1.0 eq.) in methanol or ethanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the hydrogenation catalyst (e.g., 5 mol% Pd/C).

-

Formaldehyde Addition: Slowly add formaldehyde solution (4.4 eq.) to the reaction mixture. Caution: The reaction may be exothermic.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (typically 50-100 psi) or maintain a hydrogen atmosphere using a balloon.

-

Reaction: Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or GC-MS).

-

Work-up: Carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can be purified by vacuum distillation to yield 2,2'-Oxybis(n,n-diethylethanamine) as a colorless to pale yellow liquid.

Application of 2,2'-Oxybis(n,n-diethylethanamine) as a Curing Agent for Epoxy Resins

Application Notes and Protocols

Introduction

2,2'-Oxybis(n,n-diethylethanamine), a tertiary amine, is primarily utilized as a catalyst or accelerator for epoxy resin systems rather than a primary curing agent. Tertiary amines lack the active hydrogen atoms necessary to react directly with epoxy groups in a stoichiometric manner to form a cross-linked network in the same way as primary and secondary amines.[1][2] Instead, they function by catalytically promoting the ring-opening polymerization of epoxy groups (homopolymerization) or by accelerating the reaction between epoxy resins and other curing agents, such as anhydrides.[1][3][4]

This document provides an overview of the application of 2,2'-Oxybis(n,n-diethylethanamine) as a catalytic curing agent, including its physical properties, a representative experimental protocol for its evaluation as an accelerator, and the underlying curing mechanisms.

Physicochemical Properties

2,2'-Oxybis(n,n-diethylethanamine) is commercially available under various trade names, including JEFFCAT® ZF-20. Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₈N₂O | [5] |

| Molecular Weight | 216.36 g/mol | [5] |

| Appearance | Clear, light yellow liquid | [6][7] |

| Boiling Point | 189.9 °C (373.8 °F) | [7] |

| Flash Point | 68 °C (154 °F) | [7] |

| Density | 0.85 g/cm³ @ 20 °C (68 °F) | [7] |

| Viscosity | < 20 mPa.s @ 20 °C (68 °F) | [7] |

| Solubility in Water | Completely miscible | [7] |

Catalytic Curing Mechanisms

Tertiary amines like 2,2'-Oxybis(n,n-diethylethanamine) can catalyze the curing of epoxy resins through two primary mechanisms: anionic homopolymerization and acceleration of anhydride curing.

3.1. Anionic Homopolymerization: The tertiary amine attacks the carbon atom of the epoxy ring, leading to the formation of a zwitterion. This zwitterion's alkoxide anion then initiates a chain-growth polymerization by attacking other epoxy groups. This process is particularly relevant in formulations with a high concentration of epoxy resin and in the absence of other curing agents.

3.2. Acceleration of Anhydride Curing: In epoxy-anhydride systems, the tertiary amine first reacts with the anhydride to form a reactive intermediate. This intermediate then reacts with the epoxy group, initiating the curing process and regenerating the catalyst. This mechanism significantly reduces the curing time and temperature required for anhydride-cured epoxy resins.[1][3][4][8]

References

- 1. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]

- 2. hanepoxy.net [hanepoxy.net]

- 3. researchgate.net [researchgate.net]

- 4. Accelerators for Anhydride Cured Epoxies - Polymer Innovation Blog [polymerinnovationblog.com]

- 5. 2,2'-Oxybis(N,N-diethylethanamine) | 3030-43-1 | DAA03043 [biosynth.com]

- 6. bdmaee.net [bdmaee.net]

- 7. univarsolutions.com [univarsolutions.com]

- 8. www2.irsm.cas.cz [www2.irsm.cas.cz]

Application Notes & Protocols for the Quantification of 2,2'-Oxybis(n,n-diethylethanamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Oxybis(n,n-diethylethanamine), also known as bis(2-(diethylamino)ethyl) ether, is a tertiary amine used in various industrial applications, including as a catalyst in the production of polyurethane foams. Its quantification is crucial for process optimization, quality control, and safety monitoring. These application notes provide detailed protocols for the quantitative analysis of 2,2'-Oxybis(n,n-diethylethanamine) using Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely accessible technique. Additionally, an overview of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is presented as an alternative, high-sensitivity approach.

Analytical Methods Overview

The selection of an appropriate analytical method for 2,2'-Oxybis(n,n-diethylethanamine) depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Tertiary amines can be challenging to analyze due to their basicity and potential for peak tailing in chromatographic systems. The methods outlined below are designed to address these challenges.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a suitable technique for the analysis of volatile and semi-volatile compounds like 2,2'-Oxybis(n,n-diethylethanamine). The key to successful analysis is the use of a column specifically designed or deactivated for amine analysis to prevent peak tailing and ensure good peak shape.

Principle: The sample is vaporized and injected onto a GC column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated compound then passes through a flame ionization detector (FID), which generates a current proportional to the amount of carbon atoms in the analyte, allowing for quantification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS offers high selectivity and sensitivity, making it suitable for complex matrices or when very low detection limits are required. Since 2,2'-Oxybis(n,n-diethylethanamine) lacks a strong UV chromophore, conventional UV detection is not ideal. Mass spectrometry provides a universal and highly specific detection method.

Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. Separation is achieved on a column based on the analyte's polarity. The eluent from the column is then introduced into a mass spectrometer, which ionizes the analyte and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the validation of the GC-FID method for the analysis of 2,2'-Oxybis(n,n-diethylethanamine).

Table 1: Linearity and Range

| Parameter | Value |

| Analyte | 2,2'-Oxybis(n,n-diethylethanamine) |

| Concentration Range | 1 µg/mL – 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Linearity Fit | Linear |

Table 2: Precision and Accuracy

| Concentration (µg/mL) | Precision (%RSD, n=6) | Accuracy (% Recovery) |

| 5 | < 5% | 98% - 102% |

| 50 | < 3% | 99% - 101% |

| 90 | < 2% | 99% - 101% |

Table 3: Limits of Detection and Quantification

| Parameter | Value |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

Experimental Protocols

Protocol 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Materials and Reagents

-

2,2'-Oxybis(n,n-diethylethanamine) reference standard (purity ≥ 98%)

-

Methanol, GC grade

-

Dichloromethane, GC grade

-

Deionized water

-

Nitrogen or Helium (carrier gas), high purity

-

Hydrogen (FID fuel), high purity

-

Air (FID oxidant), high purity

-

Volumetric flasks, pipettes, and syringes

-

GC vials with septa

2. Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

Column: Agilent CP-Volamine (60 m x 0.32 mm, 1.8 µm film thickness) or equivalent amine-specific column.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas: Helium at a constant flow of 2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Detector Temperature: 300°C

-

FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min

3. Standard Solution Preparation

-

Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 2,2'-Oxybis(n,n-diethylethanamine) reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock standard with methanol to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

4. Sample Preparation

-

Liquid Samples: Dilute the sample with methanol to bring the concentration of 2,2'-Oxybis(n,n-diethylethanamine) within the calibration range.

-

Solid Samples: Accurately weigh a known amount of the homogenized solid sample and extract with a suitable solvent (e.g., dichloromethane or methanol) using sonication or shaking. Filter the extract and dilute as necessary with methanol.

5. Analysis Procedure

-

Inject the prepared standards and samples into the GC system.

-

Record the chromatograms and integrate the peak area for 2,2'-Oxybis(n,n-diethylethanamine).

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of 2,2'-Oxybis(n,n-diethylethanamine) in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Overview of Quantification by HPLC-MS

1. Instrumentation and Conditions

-

HPLC System: Agilent 1290 Infinity II or equivalent, with a binary pump and autosampler.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent, with an electrospray ionization (ESI) source.

-

Column: Mixed-mode column (e.g., SIELC Primesep 200) or a C18 column suitable for amine analysis.[1]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS Source: ESI in positive ion mode.

-

MS Analysis: Multiple Reaction Monitoring (MRM) for quantification, using a specific precursor-to-product ion transition for 2,2'-Oxybis(n,n-diethylethanamine).

2. Sample and Standard Preparation

-

Similar to the GC-FID method, prepare stock and working standards in a suitable solvent (e.g., methanol/water mixture).

-

Sample preparation may involve simple dilution or a solid-phase extraction (SPE) clean-up step for complex matrices to remove interferences.

Visualizations

Caption: Workflow for the quantification of 2,2'-Oxybis(n,n-diethylethanamine) using GC-FID.

References

Application Notes and Protocols for 2,2'-Oxybis(n,n-diethylethanamine) as a Ligand for Metal Complexes

Disclaimer: Scientific literature providing specific applications, detailed quantitative data, and established experimental protocols for metal complexes of 2,2'-Oxybis(n,n-diethylethanamine) is limited. The following application notes and protocols are based on the general principles of coordination chemistry and the known properties of structurally similar flexible ether-amine ligands. These should be considered as a starting point for research and development, and all experimental procedures would require significant optimization and validation.

Introduction

2,2'-Oxybis(n,n-diethylethanamine), also known as bis(2-(diethylamino)ethyl) ether, is a flexible tridentate ligand with a central ether oxygen and two terminal tertiary amine nitrogen atoms. This N,N,O-donor ligand has the potential to form stable chelate complexes with a variety of transition metals. The flexibility of the ethyl ether backbone allows for the accommodation of different metal ion sizes and coordination geometries. The resulting metal complexes may exhibit interesting catalytic and biological properties, drawing parallels from other well-studied polyamine and ether-amine metal complexes.

Chemical Structure of the Ligand:

Potential Applications

Based on the chemistry of analogous ether-amine and polyamine metal complexes, potential areas of application for 2,2'-Oxybis(n,n-diethylethanamine) metal complexes include:

-

Catalysis: The electron-donating nature of the nitrogen and oxygen atoms can stabilize metal centers in various oxidation states, making these complexes potential catalysts for oxidation, reduction, and cross-coupling reactions. The flexible coordination sphere may allow for facile substrate binding and product release.

-

Biological Activity: Metal complexes are known to possess a wide range of biological activities. Complexes of ligands containing ether and amine functionalities have been explored for their antimicrobial, antifungal, and anticancer properties. The lipophilicity imparted by the ethyl groups may enhance cell membrane permeability.

-

Materials Science: The ability of such ligands to form stable complexes could be exploited in the design of novel materials, such as metal-organic frameworks (MOFs) or as components in sensing and imaging agents.

Hypothetical Experimental Protocols

The following are generalized and hypothetical protocols for the synthesis and characterization of a transition metal complex of 2,2'-Oxybis(n,n-diethylethanamine). These are illustrative and would require adaptation and optimization for specific metal precursors and target complexes.

Protocol 1: Synthesis of a Generic [M(L)Cl₂] Complex (M = Cu(II), Co(II), Ni(II))

Objective: To synthesize a metal dichloride complex of 2,2'-Oxybis(n,n-diethylethanamine) (L).

Materials:

-

2,2'-Oxybis(n,n-diethylethanamine) (L)

-

Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

-

Anhydrous Ethanol or Methanol

-

Diethyl ether

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a clean, dry Schlenk flask, dissolve 1 mmol of the metal(II) chloride hexahydrate in 20 mL of anhydrous ethanol. Stir the solution until the salt is completely dissolved.

-

In a separate beaker, dissolve 1 mmol of 2,2'-Oxybis(n,n-diethylethanamine) in 10 mL of anhydrous ethanol.

-

Slowly add the ligand solution dropwise to the stirring metal salt solution at room temperature.

-

Upon addition of the ligand, a color change or the formation of a precipitate may be observed.

-

Attach a condenser to the flask and heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.

-

After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, it can be collected by filtration.

-

If no precipitate forms upon cooling, reduce the volume of the solvent by rotary evaporation until a solid begins to form.

-

Complete the precipitation by adding 20 mL of diethyl ether to the concentrated solution.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol and then with diethyl ether.

-

Dry the complex in a vacuum desiccator.

Protocol 2: Characterization of the Synthesized Complex

Objective: To confirm the identity and purity of the synthesized metal complex.

Techniques:

-

Infrared (IR) Spectroscopy:

-

Procedure: Acquire the IR spectrum of the free ligand and the metal complex.

-

Expected Observations: A shift in the C-O-C stretching vibration and the C-N stretching vibrations upon coordination to the metal center. New bands in the low-frequency region (below 600 cm⁻¹) may be attributed to M-O and M-N vibrations.

-

-

UV-Visible (UV-Vis) Spectroscopy:

-

Procedure: Dissolve a small amount of the complex in a suitable solvent (e.g., ethanol, DMF) and record the UV-Vis spectrum.

-

Expected Observations: For transition metal complexes, d-d electronic transitions may be observed in the visible region, providing information about the coordination geometry of the metal ion.

-

-

Elemental Analysis (CHN):

-

Procedure: Submit a sample of the dried complex for C, H, and N elemental analysis.

-

Expected Observations: The experimentally determined percentages of C, H, and N should be in close agreement with the calculated values for the proposed formula of the complex.

-

-

Molar Conductivity:

-

Procedure: Measure the molar conductivity of a dilute solution of the complex in a suitable solvent (e.g., DMF, nitromethane).

-